molecular formula C13H8N2S B030674 10h-Phenothiazine-2-carbonitrile CAS No. 38642-74-9

10h-Phenothiazine-2-carbonitrile

Cat. No. B030674
CAS RN: 38642-74-9
M. Wt: 224.28 g/mol
InChI Key: XZSIGWOVDPSPMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10h-Phenothiazine-2-carbonitrile, often involves palladium-catalyzed amination reactions or Smiles rearrangement. For instance, the synthesis of fluorinated 10H-phenothiazines and their derivatives is achieved through reactions involving 2-amino-3-fluorobenzenethiol with o-halonitrobenzenes followed by formylation, leading to compounds with potential antimicrobial activity (Dixit et al., 2008).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives is characterized by the dihedral angle between the planes of the o-phenylene rings and the C-S-C bond angles. For example, phenothiazine-10-propionitrile demonstrates how crystal packing can affect these angles despite chemical similarities between molecules (Malmstrom & Cordes, 1973).

Scientific Research Applications

  • Phenothiazine cores, including 10h-Phenothiazine derivatives, are being explored as potent inhibitors of tubulin polymerization. This property is significant for affecting cancer cell growth and inducing cell cycle arrest, making these compounds potential candidates for cancer treatment (Prinz et al., 2017).

  • Certain 10h-Phenothiazine derivatives have been identified as potential antipsychotic drugs. They satisfy Lipinski's Rule of Five, indicating their suitability for oral administration and effectiveness in treating schizophrenia, mania, and other psychotic disorders (Bint-e-Haider et al., 2013).

  • 10h-Phenothiazines and their sulfones and ribofuranosides exhibit antioxidant and antimicrobial properties, making them promising pharmaceutical agents (Gautam et al., 2010).

  • N-benzoylated phenoxazines and phenothiazines demonstrate significant antiproliferative activity and inhibition of tubulin polymerization, suggesting their potential in developing cancer treatments (Prinz et al., 2011).

  • Some phenothiazine derivatives are being investigated for their potential in treating SARS-CoV-2, indicating their relevance in sensing and detection applications for this virus (Al-Otaibi et al., 2022).

  • Phenothiazine-based dyes have shown promising performance in dye-sensitized solar cells due to their strong donor characteristics and unique non-planar butterfly conformation (Huang et al., 2016).

  • The synthesis and biological activities of phenothiazine derivatives, including their roles as antibacterial, antiviral, anti-inflammatory, anticancer agents, sedatives, and tranquilizers, highlight their versatile role in medicinal chemistry (Sinha et al., 2011).

Safety And Hazards

10h-Phenothiazine-2-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

10H-phenothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2S/c14-8-9-5-6-13-11(7-9)15-10-3-1-2-4-12(10)16-13/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSIGWOVDPSPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191957
Record name Phenothiazine-2-carbonitrile
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Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

10h-Phenothiazine-2-carbonitrile

CAS RN

38642-74-9
Record name 10H-Phenothiazine-2-carbonitrile
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Record name Phenothiazine-2-carbonitrile
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Record name Phenothiazine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

A mixture of 2-chlorophenothiazine (70.12 g), copper (I) cyanide (32.24 g) and N-methylpyrrolidinone (150 ml) were heated at reflux for 23 hours. The reaction mixture was then quenched with water (900 ml) and sodium cyanide (29.4 g) added. After heating the mixture to 30°-40° C. the black gummy product was extracted with ethyl acetate (3×250 ml). The combined ethyl acetate layers were then washed with water (2×300 ml); some brine being used to break an emulsion which formed durng each wash. Then, after drying the solution and subsequent rotary evaporation, a brown yellow solid product of crude 2-cyanophenothiazine (51 g) was obtained. This material was purified by heating it at reflux as a solution in ethanol with added activated charcoal. After filtering the hot solution thrugh Hyflo it was rotary evaporated to near dryness which resulted in a slurry of purified yellow product which was filtered off and dried (33.3 g).
Quantity
70.12 g
Type
reactant
Reaction Step One
Quantity
32.24 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate (10 g) and pyrrolidine (11.6 cc) in toluene (50 cc) is brought to 90° C. with stirring for 24 hours. After cooling, the mixture is concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. and the residue is taken up with ethyl ether (200 cc) and 4N aqueous sodium hydroxide solution (15 cc). After stirring for 10 minutes, settling is allowed to take place and the organic phase is washed with saturated aqueous sodium chloride solution (3×25 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual oil (11.3 g) is dissolved in 0.5N aqueous hydrochloric acid solution (60 cc). This solution is washed with ethyl ether (100 cc), then alkalinized with an excess of N aqueous sodium hydroxide solution and extracted with ethyl ether (100 cc). The organic phase is washed with saturated aqueous sodium chloride solution (50 cc), dried over magnesium sulphate, filtered and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 20° C. The residual yellow oil (9.5 g) is purified on a column (height: 30 cm; diameter: 5.8 cm) on silica gel (0.04-0.063 mm) under a slight excess pressure of nitrogen (40 kPa), eluting with a mixture (95:5 by volume) (one litre) of methylene chloride and methanol and collecting 100-cc fractions. Fractions 3 to 10 are combined and concentrated to dryness under reduced pressure (30 mm Hg; 4 kPa) at 40° C. 10-[2RS]-1-(1-Pyrrolidinyl)-2-propyl]-2-phenothiazinecarbonitrile (5.45 g) is thereby obtained in the form of a yellow oil.
Name
(2RS)-2-(2-cyano-10-phenothiazinyl)-1-propyl methanesulphonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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